2-[[5-(2-Oxidanylidene-2-piperidin-1-yl-ethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-1-piperidin-1-yl-ethanone
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Overview
Description
2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE is a complex organic compound featuring a piperidine ring, a thiadiazole ring, and multiple sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperidine derivatives with thiadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a base .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: This compound shares a similar piperidine ring structure but lacks the thiadiazole and sulfanyl groups.
2-oxo-2-(1-piperidinyl)ethyl sulfanyl compounds: These compounds have similar functional groups but differ in their overall structure and properties.
Uniqueness
2-({3-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-1,2,4-THIADIAZOL-5-YL}SULFANYL)-1-PIPERIDINO-1-ETHANONE is unique due to its combination of piperidine, thiadiazole, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H24N4O2S3 |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H24N4O2S3/c21-13(19-7-3-1-4-8-19)11-23-15-17-16(25-18-15)24-12-14(22)20-9-5-2-6-10-20/h1-12H2 |
InChI Key |
YTCMTIFALGPSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NSC(=N2)SCC(=O)N3CCCCC3 |
Origin of Product |
United States |
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